Enantiomeric Configuration as a Pharmacopoeial Gate: (2S) vs. Racemate in Iopamidol Intermediate Synthesis
The (2S) enantiomer of ethyl 2-(acetyloxy)propanoate (CAS 20918-91-6) is the required chiral synthon for producing (S)-2-acetyloxypropionyl chloride, which is the mandatory acylating agent in all disclosed Iopamidol synthetic routes. The racemic mixture (CAS 2985-28-6) cannot substitute because the final API monograph (European Pharmacopoeia 6.0, 01/2008:1115) requires stereochemical purity; introduction of the (R)-isomer at the intermediate stage would generate an unacceptable diastereomeric impurity in the finished product [1]. The KR20170015330A patent discloses a process for (S)-2-acetyloxypropionic acid—the direct precursor to the target ethyl ester—achieving chemical purity of approximately 93% by HPLC with the main impurities being residual acetic acid and acetic anhydride, and overall yields of at least 99%, enabling industrial-scale production [2].
| Evidence Dimension | Stereochemical requirement for pharmaceutical intermediate synthesis |
|---|---|
| Target Compound Data | (2S)-enantiomer (CAS 20918-91-6): Required chiral synthon for Iopamidol manufacture; (S)-2-acetyloxypropionic acid produced at ~93% purity (HPLC), ≥99% yield [2]. |
| Comparator Or Baseline | Racemic mixture (CAS 2985-28-6): Not acceptable for Iopamidol synthesis; would produce diastereomeric impurity violating Pharmacopoeia requirements. |
| Quantified Difference | Binary pass/fail criterion: Pharmacopoeia compliance achievable only with (2S)-enantiomer, not racemate. Quantitative enantiomeric excess specification for the final API is controlled via the chiral purity of this intermediate. |
| Conditions | Industrial pharmaceutical manufacturing context; Iopamidol synthesis per European Pharmacopoeia 6.0 (01/2008:1115). |
Why This Matters
For procurement in pharmaceutical intermediate manufacturing, the (2S)-enantiomer is non-substitutable by the racemate due to regulatory pharmacopoeial requirements, creating a binary selection criterion.
- [1] Bracco Imaging S.p.A. Continuous process for the preparation of (S)-2-acetyloxypropionic acid chloride. US Patent 9,926,257 B2, March 27, 2018. See Field of Invention and State of the Art sections. View Source
- [2] Bracco Imaging S.p.A. Method for the preparation of (S)-2-acetyloxypropionic acid and derivatives thereof. KR Patent 20170015330A, February 8, 2017. See Abstract and Examples; purity ~93% (HPLC), yield ≥99%. View Source
